molecular formula C21H24N2O4 B2935016 2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 941905-26-6

2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2935016
CAS No.: 941905-26-6
M. Wt: 368.433
InChI Key: SLTJTEBJYZSAPR-UHFFFAOYSA-N
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Description

2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties of Amide Compounds

Amide compounds derived from isoquinoline derivatives exhibit unique structural properties, such as the formation of gels or crystalline solids when treated with different acids. These structural aspects are crucial for understanding the compound's interactions and potential applications in materials science. For instance, the crystal structure of N-[3-(4-methoxy-phenyl)propyl]-2-(quinolin-8-yloxy)acetamide was determined to have a parallel sheet structure, indicating potential applications in the development of novel materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).

Synthesis of Novel Compounds

The synthesis of novel tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines from compounds with similar functionalities demonstrates the compound's versatility in chemical synthesis. These synthetic pathways offer valuable insights into the development of new pharmaceuticals and agrochemicals, showcasing the compound's relevance in drug discovery and agricultural applications (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).

Applications in Biological Systems

Research on similar compounds has explored their metabolism in human and rat liver microsomes, indicating the potential biomedical implications of these compounds. Understanding the metabolic pathways can inform the development of safer and more effective pharmaceuticals by predicting potential metabolites and their biological activities (Coleman, Linderman, Hodgson, & Rose, 2000).

Insecticidal Activities

Compounds related to the query have been investigated for their insecticidal activities, suggesting potential applications in pest control. Such studies contribute to the search for new, environmentally friendly insecticides with specific target activities and minimal non-target effects (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Toxicity and Imaging in Biological Models

The synthesis and evaluation of tetrahydroquinoline derivatives for their toxicity and imaging capabilities in zebrafish embryos highlight the compound's potential in developmental biology and toxicology studies. These findings are crucial for understanding the compound's biological interactions and potential effects on living organisms (Bonilla, Puerto Galvis, Méndez, & Kouznetsov, 2016).

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-11-23-19-9-8-16(12-15(19)7-10-21(23)25)22-20(24)14-27-18-6-4-5-17(13-18)26-2/h4-6,8-9,12-13H,3,7,10-11,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTJTEBJYZSAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.